Pharmacokinetic Profiling and ADME Characterization of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline: A Technical Guide
Pharmacokinetic Profiling and ADME Characterization of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline: A Technical Guide
Executive Summary
The compound 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline (CAS: 2131782-63-1) represents a highly lipophilic, halogenated quinoline scaffold frequently utilized in the development of novel kinase inhibitors and anti-infective agents[1]. Evaluating the pharmacokinetics (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of such a scaffold requires a rigorous, mechanistically driven approach. This whitepaper provides a comprehensive technical guide to the preclinical PK profiling of this compound, detailing the causality behind experimental designs, self-validating protocols, and predictive metabolic pathways.
Part 1: Physicochemical Drivers of Absorption (A)
The absorption profile of a molecule is fundamentally dictated by its physicochemical properties. For 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline, the molecular weight (376.2 g/mol ) falls well within the Lipinski Rule of Five, suggesting viability for oral administration[1]. However, its high lipophilicity (XLogP3 = 5.2) and low Topological Polar Surface Area (TPSA = 31.4 Ų) present a classic drug development paradox: excellent passive membrane permeability offset by poor aqueous solubility[1].
Table 1: Physicochemical & In Vitro ADME Parameters
| Parameter | Value | Mechanistic Implication |
| Molecular Weight | 376.2 g/mol | Favorable for oral absorption; low steric hindrance for transcellular transport. |
| XLogP3 | 5.2 | High lipophilicity drives extensive tissue distribution but severely limits aqueous dissolution. |
| TPSA | 31.4 Ų | Excellent passive permeability; low polar surface area minimizes desolvation energy requirements. |
| H-Bond Donors / Acceptors | 0 / 4 | Absence of H-bond donors further enhances lipophilicity and membrane crossing efficiency. |
Protocol: Caco-2 Permeability Assay (Modified for Highly Lipophilic Compounds)
Standard Caco-2 assays often underestimate the permeability of highly lipophilic compounds (logP > 4) due to non-specific binding to the plastic transwell apparatus and a lack of sink conditions in the receiver chamber[2]. To counteract this, the protocol must be modified.
Step-by-Step Methodology:
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Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (5×10⁵ cells/well) and culture for 21 days to ensure full differentiation and tight junction formation (TEER > 600 Ohms/cm²)[2],[3].
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Dosing Solution Preparation: Dissolve the compound in 100% DMSO, then dilute into HBSS buffer (pH 7.4) to a final concentration of 10 µM (final DMSO concentration ≤ 1% to prevent cellular toxicity).
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Sink Condition Maintenance (Critical Step): Add 1% Bovine Serum Albumin (BSA) to the receiver chamber. Causality: BSA binds the lipophilic drug as it crosses the monolayer, maintaining the concentration gradient and preventing non-specific adherence to the receiver plate.
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Incubation & Sampling: Incubate at 37°C in 5% CO₂. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes[2].
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Bioanalysis: Quantify the apparent permeability ( Papp ) using LC-MS/MS. A Papp > 10 × 10⁻⁶ cm/s is expected for this scaffold, indicating high permeability[2].
Part 2: Tissue Distribution & Plasma Protein Binding (D)
Due to its high XLogP3 (5.2), 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline is predicted to exhibit extensive tissue partitioning, resulting in a high steady-state Volume of Distribution ( Vdss ). Consequently, it will also demonstrate high Plasma Protein Binding (PPB), likely >98%, which restricts the free fraction ( fu ) available for pharmacological target engagement.
Protocol: Rapid Equilibrium Dialysis (RED)
To accurately determine the unbound fraction of the drug, a self-validating Rapid Equilibrium Dialysis (RED) system is employed.
Step-by-Step Methodology:
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Matrix Preparation: Spike blank human or rodent plasma with the test compound to a clinically relevant concentration (e.g., 1 µM).
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Dialysis Setup: Load 200 µL of the spiked plasma into the donor chamber of a RED device insert (8K MWCO membrane). Load 350 µL of PBS (pH 7.4) into the receiver chamber.
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Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours to achieve thermodynamic equilibrium.
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Matrix Matching (Self-Validation): To ensure identical ionization efficiency during LC-MS/MS analysis, cross-matrix the samples: add 50 µL of blank plasma to 50 µL of the buffer sample, and 50 µL of blank buffer to 50 µL of the plasma sample.
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Protein Precipitation: Extract the matched samples using 300 µL of cold acetonitrile containing an internal standard, centrifuge, and analyze the supernatant.
Rapid Equilibrium Dialysis (RED) workflow for plasma protein binding.
Part 3: Hepatic Metabolism & Clearance (M & E)
The structural features of 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline dictate its metabolic fate. The presence of two methoxy groups (one on the quinoline core, one on the benzyl ring) makes the molecule highly susceptible to Cytochrome P450 (CYP)-mediated O-demethylation[4].
Medicinal Chemistry Rationale: The bromine atom at position 6 of the quinoline ring and the fluorine atom at position 2 of the benzyl ring act as metabolic blocks. Halogenation at these electron-rich sites prevents rapid aromatic hydroxylation, thereby forcing the metabolic burden onto the methoxy groups.
Protocol: Human Liver Microsome (HLM) Stability Assay
Step-by-Step Methodology:
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Incubation Mixture: Combine 1 mg/mL human liver microsomes, 3.3 mM MgCl₂, and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4)[4].
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Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes)[4].
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Kinetic Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold crash solvent (Acetonitrile/Methanol) containing an internal standard.
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Data Analysis: Calculate the in vitro intrinsic clearance ( Clint ) from the log-linear depletion of the parent compound over time.
Predicted CYP450-mediated metabolic clearance pathway via O-demethylation.
Part 4: In Vivo Pharmacokinetic Study Design
To translate in vitro findings into a living system, an in vivo PK study in a rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats) is required. The primary challenge for this compound is formulation; its high lipophilicity will cause precipitation in standard aqueous vehicles.
Formulation Strategy
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Intravenous (IV) Dosing: To ensure complete dissolution and prevent micro-embolisms upon injection, a co-solvent system is mandatory. A standard formulation of 10% DMSO / 10% Tween-80 / 80% Saline is recommended.
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Oral (PO) Dosing: To maximize gastrointestinal absorption, a suspension in 0.5% Methylcellulose / 0.1% Tween-80 or a lipid-based formulation (e.g., PEG400) should be utilized.
Bioanalytical Method Validation
Quantification of the compound in plasma must be performed using a validated LC-MS/MS method adhering to the FDA Bioanalytical Method Validation Guidance (2018) [5],[6],[7].
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Selectivity & Specificity: Ensure no matrix interference at the retention time of the analyte.
-
Calibration Curve: Must demonstrate linearity (R² > 0.99) over a biologically relevant range (e.g., 1 ng/mL to 1000 ng/mL), with the Lower Limit of Quantification (LLOQ) exhibiting a signal-to-noise ratio ≥ 5[6].
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Accuracy & Precision: Inter-day and intra-day variance must be ≤ 15% (≤ 20% at the LLOQ)[5].
Table 2: Simulated In Vivo Pharmacokinetic Parameters (Rodent Model)
Based on the structural and physicochemical profiling, the following PK parameters are anticipated:
| PK Parameter | Expected Range | Mechanistic Rationale |
| Clearance ( Cl ) | High (>40 mL/min/kg) | Rapid hepatic extraction driven by CYP-mediated O-demethylation of the exposed methoxy groups. |
| Volume of Distribution ( Vdss ) | High (>5 L/kg) | Extensive tissue partitioning driven by the highly lipophilic, neutral nature of the scaffold (logP 5.2). |
| Half-life ( t1/2 ) | 1.5 - 3.0 hours | A moderate half-life resulting from the balance between a high volume of distribution and high systemic clearance. |
| Oral Bioavailability (%F) | < 20% | Severely limited by dissolution-rate limited absorption and high hepatic first-pass metabolism. |
References
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[1] National Center for Biotechnology Information. "6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline - PubChem." PubChem,
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[5] National Institutes of Health (NIH) / PMC. "Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS." Frontiers in Chemistry,
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[6] ResolveMass Laboratories Inc. "Bioanalytical Method Development." ResolveMass,
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[7] MDPI. "Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives." MDPI,
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[2] Scribd. "Intersinal Permeation | PDF | Cell Membrane | High Performance Liquid Chromatography (Caco-2 Permeability Assay Protocol)." Scribd,
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[3] Google Patents. "US20210300877A1 - 2-arylbenzimidazoles as ppargc1a activators for treating neurodegenerative diseases." Google Patents,
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[4] ResearchGate. "(PDF) Optimization of a Dihydropyrrolopyrazole Series of Transforming Growth Factor-β Type I Receptor Kinase Domain Inhibitors." ResearchGate,
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